Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Description
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is a versatile organophosphorus compound widely employed in organic synthesis and materials science. Its structure features two oxazolidinone rings linked to a central phosphorus atom, with a chloride leaving group. Key applications include:
- Peptide and Depsipeptide Synthesis: BOP-Cl acts as a coupling agent, facilitating amide bond formation between amino acids .
- Natural Product Synthesis: Critical in the synthesis of salinosporamide D, caprazene derivatives, and uridine-based inhibitors .
- Materials Science: Enhances perovskite light-emitting diodes (Pero-LEDs) by regulating crystallization and passivating defects in quasi-2D perovskite films .
- Beckmann Rearrangement: Activates hydroxyl groups in oximes for rearrangement reactions .
Properties
IUPAC Name |
3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLRDSRCMJKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218732 | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-49-6 | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
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| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
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| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
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| Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Phosphorus oxychloride reacts with two equivalents of 2-oxazolidinone in an anhydrous solvent, typically acetonitrile or dichloromethane. The reaction proceeds via nucleophilic substitution, where the oxygen atoms of the oxazolidinone rings displace chloride ions from POCl₃. The stoichiometric ratio is critical:
Excess POCl₃ ensures complete conversion, while triethylamine is often added to neutralize HCl byproducts.
Optimized Reaction Conditions
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Temperature: Maintained between 0–5°C using an ice bath to prevent side reactions.
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Solvent: Anhydrous acetonitrile or dichloromethane, chosen for their low nucleophilicity and compatibility with POCl₃.
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Duration: 4–6 hours under vigorous stirring to ensure homogeneity.
Post-reaction, the mixture is filtered to remove ammonium salts, and the solvent is evaporated under reduced pressure. The crude product is typically a white hygroscopic powder.
Purification and Recrystallization Protocols
Commercial BOP-Cl samples often require purification to meet synthesis-grade standards. Source specifies washing with cold water to remove residual HCl, followed by recrystallization from acetonitrile. Key steps include:
Cold Water Wash
Recrystallization from Acetonitrile
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Solvent Ratio: 1:10 (w/v) BOP-Cl to acetonitrile.
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Temperature Gradient: Dissolved at 60°C, then cooled to −20°C for crystallization.
Analytical Validation of Purity
Post-purification, BOP-Cl is analyzed using:
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Infrared Spectroscopy (IR): Peaks at 1775 cm⁻¹ (C=O stretch) and 765 cm⁻¹ (P–Cl stretch) confirm structural integrity.
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Argentometric Titration: Quantifies active chloride content, with commercial batches achieving ≥97.0% purity.
Comparative Analysis of Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 5–25 g | 1–10 kg |
| Reaction Vessel | Glass flask | Stainless steel reactor |
| Purification | Recrystallization | Column chromatography |
| Purity | 97–98% | 99% |
| Yield | 80–85% | 90–92% |
Industrial processes employ continuous-flow systems to enhance yield and reduce POCl₃ waste.
Challenges and Mitigation Strategies
Hydrolysis Prevention
BOP-Cl rapidly hydrolyzes in ambient humidity, forming phosphoric acid derivatives. Strategies include:
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride primarily undergoes substitution reactions, where it activates carboxyl groups to form amides, esters, and peptides . It is also involved in the formation of thiopeptide bonds when used with Boc-amino monothioacids .
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU): Facilitates the formation of amides and esters.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
Scientific Research Applications
Peptide Synthesis
Peptide Bond Formation
BOP-Cl is primarily utilized as a reagent for activating carboxylic acids to form peptide bonds. It facilitates the coupling of amino acids by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond while releasing BOP-Cl as a leaving group .
Advantages Over Other Coupling Agents
BOP-Cl is particularly advantageous in scenarios where steric hindrance prevents the use of traditional coupling agents like carbodiimides. Its ability to promote peptide bond formation under such conditions makes it a valuable tool for researchers .
Inhibition of Reactive Oxygen Species
Recent studies have indicated that BOP-Cl exhibits biological activity by potentially attenuating the production of reactive oxygen species (ROS) in cells. This effect is mediated through the inhibition of mitogen-activated protein kinase pathways, suggesting possible applications in pharmacology and therapeutic development .
Synthesis of Complex Molecules
BOP-Cl has been employed in the synthesis of various complex molecules, including hexadepsipeptides. Its role as a reagent for activating carbonyl groups allows for diverse synthetic pathways in organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by activating carboxyl groups, making them more reactive towards nucleophiles such as amines and alcohols . This activation is achieved through the formation of an intermediate complex, which facilitates the nucleophilic attack and subsequent formation of the desired product . The molecular targets include carboxyl groups in amino acids and other organic molecules .
Comparison with Similar Compounds
Comparison with Coupling Agents
Key Findings :
Comparison with Phosphoryl Chloride Derivatives
Key Findings :
Comparison with Lewis Acids
Biological Activity
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is an organophosphorus compound with significant applications in organic synthesis, particularly in peptide bond formation. Its unique structure, characterized by two oxazolidinyl rings and a phosphinic chloride moiety, allows it to function effectively as a coupling reagent. This article delves into the biological activity of BOP-Cl, highlighting its mechanisms, applications, and relevant case studies.
- Molecular Formula : C₆H₈ClN₂O₅P
- Molecular Weight : 254.56 g/mol
- Melting Point : 191 °C
BOP-Cl is recognized for its reactivity, especially in activating carboxyl groups for peptide synthesis. It facilitates the formation of peptide bonds by enhancing the nucleophilicity of amine groups in amino acids, thus promoting efficient coupling reactions .
BOP-Cl primarily acts as a reagent in organic synthesis rather than displaying direct biological activity in living organisms. Its mechanism involves:
- Activation of Carboxyl Groups : BOP-Cl activates the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid.
- Formation of Peptide Bonds : This reaction results in the formation of new peptide bonds while releasing BOP-Cl as a leaving group .
Biological Activity
Recent studies indicate that BOP-Cl exhibits significant biological activity beyond its role as a coupling agent. Notably, it has been shown to attenuate the production of reactive oxygen species (ROS) in U937 cells by inhibiting mitogen-activated protein kinase (MAPK) pathways. This suggests potential therapeutic applications in conditions characterized by oxidative stress.
Study 1: Inhibition of Reactive Oxygen Species
A study evaluated the effects of BOP-Cl on ROS production in U937 cells. The findings indicated that BOP-Cl effectively reduced ROS levels, implicating its role in cellular defense mechanisms against oxidative stress. The inhibition was linked to the suppression of MAPK signaling pathways, which are crucial for various cellular responses.
Study 2: Peptide Synthesis Efficiency
Research highlighted the efficiency of BOP-Cl as a coupling reagent for synthesizing peptides containing imino acids. The study demonstrated that using an excess of BOP-Cl significantly enhanced yield rates during peptide bond formation compared to traditional methods .
| Reagent | Yield (%) | Conditions |
|---|---|---|
| BOP-Cl | 95 | Excess reagent with controlled temperature |
| DCC | 70 | Standard conditions without excess |
Study 3: Applications in Drug Development
BOP-Cl has been explored for its potential applications in drug development, particularly involving peptide-based therapeutics. Its ability to facilitate efficient peptide synthesis positions it as a valuable tool in creating novel therapeutic agents targeting various diseases .
Safety and Handling
BOP-Cl is classified as a harmful substance and can cause irritation or burns upon contact with skin or eyes. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood .
Q & A
Q. What are the primary applications of BOP-Cl in organic synthesis, and how does it compare to other coupling agents?
BOP-Cl is widely used as a condensing agent for activating carboxylic acids to form amides, esters, or peptide bonds. It is particularly effective in coupling sterically hindered substrates or thermally sensitive compounds due to its mild reaction conditions. For example:
- In the synthesis of cisplatin analogues, BOP-Cl facilitated the conjugation of carboxylic acids with amines in dichloromethane at room temperature, achieving 37% yield .
- It enabled H-phosphonate monoester condensation with morpholine to produce H-phosphonamidates (43% yield) without requiring high temperatures or strong acids .
Compared to carbodiimide-based reagents (e.g., DCC), BOP-Cl minimizes racemization in peptide synthesis and avoids the need for additional coupling additives like HOBt. However, its use with HOBt is contraindicated in cyclization reactions due to racemization risks .
Q. What safety precautions are critical when handling BOP-Cl in laboratory settings?
BOP-Cl is corrosive (Skin Corrosion 1B, Eye Damage 1) and requires stringent safety measures:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- Ventilation: Use in a fume hood to avoid inhalation.
- Storage: Keep in a dry, cool place, away from moisture and incompatible reagents (e.g., strong bases) .
- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How does BOP-Cl facilitate divergent synthesis of natural products via C–H activation?
BOP-Cl plays a key role in enabling double C(sp³)–H activation for complex natural product synthesis. For instance:
- In the total synthesis of (-)-epicoccin G and (-)-rostratin A, BOP-Cl assisted in cyclocondensation steps by activating intermediates for stereoselective bond formation. Its compatibility with chiral substrates ensured high enantiomeric purity .
- Mechanistically, BOP-Cl stabilizes reactive intermediates through hydrogen bonding with the oxazolidinone moieties, reducing side reactions during C–H functionalization .
Q. What methodologies are effective for analyzing the efficiency of BOP-Cl in amide bond formation?
Key analytical approaches include:
- Yield Optimization: Monitor reaction progress via TLC or HPLC. For example, coupling 4-cyano-3-nitrobenzoic acid with amines in dichloromethane under reflux achieved 91% yield .
- Racemization Analysis: Use chiral GC or ¹⁹F NMR to detect enantiomeric excess, especially in peptide synthesis .
- Kinetic Studies: Vary solvents (e.g., dichloromethane vs. 1,2-dichloroethane) and bases (e.g., triethylamine vs. pyridine) to optimize reaction rates (Table 1).
Q. Table 1. Reaction Optimization with BOP-Cl
| Substrate | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Cyano-3-nitrobenzoic acid | Dichloromethane | Pyridine | Reflux | 91% | |
| H-Phosphonate monoester | 1,2-Dichloroethane | Triethylamine | 110°C | 62% |
Q. How does BOP-Cl modulate crystallization and defect passivation in quasi-2D perovskite films?
In perovskite LED (Pero-LED) research, BOP-Cl acts as a multifunctional additive:
- Crystallization Control: Slows crystallization kinetics, promoting the growth of high-n phases and suppressing low-n phases. This reduces non-radiative recombination .
- Defect Passivation: BOP-Cl residues at grain boundaries coordinate uncoordinated Pb²⁺ ions, enhancing photoluminescence quantum yield .
- Performance Data: Devices with BOP-Cl achieved a maximum external quantum efficiency (EQE) of 20.82% and average EQE of ~20% across 50 devices, demonstrating high reproducibility .
Q. What are the implications of omitting racemization suppressors in BOP-Cl-mediated peptide cyclization?
Using BOP-Cl without additives like HOBt in cyclization reactions can lead to significant racemization. For example:
- In the synthesis of virginiamycin S precursors, the absence of HOBt resulted in epimerization at chiral centers, reducing product purity .
- Mitigation Strategy: Optimize reaction time and temperature (e.g., shorter cycles at 0°C) or switch to alternative reagents (e.g., PyBOP) with built-in racemization suppression .
Q. How can solvent and base selection impact BOP-Cl-mediated coupling reactions?
- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) enhance BOP-Cl’s reactivity by stabilizing the acyloxyphosphonium intermediate. Non-polar solvents reduce yields due to poor solubility .
- Base Compatibility: Triethylamine is preferred over pyridine for acid-sensitive substrates, as it minimizes side reactions. Excess base (>2 equiv.) can deprotonate intermediates, leading to hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
